Cas no 90-39-1 ((-)-Sparteine)

(-)-Sparteine is a lupin alkaloid belonging to the quinolizidine class, widely recognized for its role as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid bicyclic structure and nitrogen donor atoms make it valuable in coordinating metal ions, particularly in lithium-mediated reactions. This compound is frequently employed in enantioselective deprotonation and alkylation reactions, offering high stereochemical control. Additionally, (-)-sparteine has been utilized in pharmacological studies due to its ability to modulate ion channels. Its well-defined stereochemistry and stability under various reaction conditions make it a preferred choice for researchers in organic and medicinal chemistry.
(-)-Sparteine structure
(-)-Sparteine structure
商品名:(-)-Sparteine
CAS番号:90-39-1
MF:C15H26N2
メガワット:234.380343914032
MDL:MFCD00069653
CID:34561
PubChem ID:87575942

(-)-Sparteine 化学的及び物理的性質

名前と識別子

    • Sparteine
    • L-(-)-SPARTEINE
    • (-)-LUPINIDINE
    • LUPINIDINE
    • (-)-spartein
    • 6-beta,7-alpha,9-alpha,11-alpha-pachycarpine
    • 6beta,7alpha,9alpha,11alpha-Pachycarpine
    • (-)-Sparteine
    • (+)-SPARTEINE
    • (-)-sordarin
    • (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine (ACI)
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, [7S-(7α,7aα,14α,14aβ)]- (ZCI)
    • Sparteine (6CI, 8CI)
    • 6β,7α,9α,11α-Pachycarpine
    • L-Sparteine
    • Lupinidin
    • MeSH ID: D013034
    • Spartein
    • Sparteine non-stereo
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.beta.)]-
    • SY045591
    • FT-0603303
    • NCI60_002092
    • SCHEMBL8913122
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.beta.)]-
    • NCI60_000942
    • 7,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadecane
    • (7R,7aR,14R,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1 inverted exclamation mark ,2 inverted exclamation mark -e][1,5]diazocine
    • .beta.-Isosparteine
    • NCGC00181124-01
    • 90-39-1
    • Dodecahydro-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocine
    • AS-44372
    • DTXSID00859156
    • CHEMBL2010478
    • AKOS000732373
    • AKOS022142453
    • SLRCCWJSBJZJBV-UHFFFAOYSA-N
    • (?)-Lupinidine
    • FT-0603396
    • .alpha.-Isospartein
    • (1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
    • Isosparteine, .alpha.
    • L-.alpha.-Isospartein
    • SCHEMBL14331495
    • SLRCCWJSBJZJBV-XGUBFFRZSA-N
    • .alpha.-Isosparteine
    • (1R,2R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane
    • MDL: MFCD00069653
    • インチ: 1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
    • InChIKey: SLRCCWJSBJZJBV-ZQDZILKHSA-N
    • ほほえんだ: [C@@H]12CN3CCCC[C@@H]3[C@@H](C1)CN1CCCC[C@@H]21
    • BRN: 82447

計算された属性

  • せいみつぶんしりょう: 234.21000
  • どういたいしつりょう: 234.21
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.02
  • ゆうかいてん: 30.5°C
  • ふってん: 147°C/3.5mmHg(lit.)
  • フラッシュポイント: 113 ºC
  • 屈折率: 1.528
  • PSA: 6.48000
  • LogP: 2.22090
  • マーカー: 8737
  • 酸性度係数(pKa): 2.24, 9.46(at 20℃)
  • ひせんこうど: D21 -16.4° (c = 10 in abs alc)
  • かんど: 空気に敏感である
  • ようかいせい: 未確定

(-)-Sparteine セキュリティ情報

(-)-Sparteine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(-)-Sparteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1158-100 mg
(-)-Sparteine
90-39-1 98%
100MG
¥ 950 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002250-100mg
(-)-Sparteine
90-39-1 >98.0%(GC)
100mg
¥2400 2024-05-21
Key Organics Ltd
AS-44372-1G
(-)-sparteine
90-39-1 >95%
1g
£650.00 2025-02-08
ChemScence
CS-W012901-100mg
(-)-Sparteine
90-39-1 ≥99.0%
100mg
$200.0 2022-04-26
eNovation Chemicals LLC
D584251-250mg
(-)-SPARTEINE
90-39-1 98%
250mg
$365 2023-05-14
BAI LING WEI Technology Co., Ltd.
S0461-5G
(-)-Sparteine
90-39-1 98.0%(GC)
5G
¥ 12905 2021-07-07
BAI LING WEI Technology Co., Ltd.
S0461-1G
(-)-Sparteine
90-39-1 98.0%(GC)
1G
¥ 4015 2021-07-07
Apollo Scientific
OR18100-250mg
(-)-Sparteine
90-39-1 98%
250mg
£125.00 2023-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1158-25 mg
Sparteine
90-39-1
25mg
¥809.00 2022-04-26
Apollo Scientific
OR18100-1g
(-)-Sparteine
90-39-1 98%
1g
£364.00 2023-08-31

(-)-Sparteine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether ;  30 min, rt
リファレンス
A Two-Directional Synthesis of (+)-β-Isosparteine
Al-Saffar, Firas M.; et al, Organic Letters, 2017, 19(13), 3502-3504

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride
リファレンス
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
リファレンス
The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach
Scharnagel, Dagmar ; et al, Angewandte Chemie, 2018, 57(9), 2432-2435

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Deuterium chloride Catalysts: Platinum dioxide Solvents: Water
リファレンス
The mechanism of the heterogeneous catalysis of α- and γ-cyclic six-membered aminoketones
Wysocka, Waleria, Tetrahedron, 1985, 41(4), 681-92

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
リファレンス
Reaction Monitoring Using Mid-Infrared Laser-Based Vibrational Circular Dichroism
Ruether, Anja; et al, Chirality, 2014, 26(9), 490-496

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Studies on the bisoxazoline- and (-)-sparteine-mediated enantioselective addition of organolithium reagents to imines
Denmark, Scott E.; et al, Advanced Synthesis & Catalysis, 2008, 350, 1023-1045

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, reflux
リファレンス
Concise asymmetric synthesis of (-)-sparteine
Hermet, Jean-Paul R.; et al, Chemical Communications (Cambridge, 2004, (16), 1830-1831

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
リファレンス
Gram-Scale Synthesis of the (-)-Sparteine Surrogate and (-)-Sparteine
Firth, James D. ; et al, Angewandte Chemie, 2018, 57(1), 223-226

ごうせいかいろ 9

はんのうじょうけん
リファレンス
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

ごうせいかいろ 10

はんのうじょうけん
リファレンス
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Crystal structure of sparteinium tetrachlorocuprate monohydrate-packing polymorph
Kus, Piotr; et al, Monatshefte fuer Chemie, 2019, 150(7), 1249-1254

(-)-Sparteine Raw materials

(-)-Sparteine Preparation Products

(-)-Sparteine 関連文献

(-)-Sparteineに関する追加情報

Introduction to (-)-Sparteine (CAS No. 90-39-1)

Chemically known as (-)-Sparteine, with the CAS number 90-39-1, this compound is a naturally occurring alkaloid that has garnered significant attention in the field of pharmaceutical research and biotechnology. (-)-Sparteine belongs to the sparteine family of alkaloids, which are primarily found in plants belonging to the Fabaceae family. Its unique structural properties and biological activities have made it a subject of extensive study, particularly in the context of drug discovery and development.

The molecular formula of (-)-Sparteine is C8H11N3, and it is characterized by its trisubstituted piperidine ring structure. This configuration imparts distinct pharmacological properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. Over the years, researchers have explored various derivatives of (-)-Sparteine to enhance its bioavailability, target specificity, and therapeutic efficacy.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of new applications for (-)-Sparteine. One of the most promising areas of research involves its potential as a chiral ligand in asymmetric catalysis. The enantiomeric purity of (-)-Sparteine makes it an excellent candidate for facilitating enantioselective reactions, which are crucial in the synthesis of chiral drugs. This has opened up new avenues for developing more efficient and environmentally friendly synthetic pathways in pharmaceutical manufacturing.

Moreover, studies have highlighted the role of (-)-Sparteine in modulating ion channels and receptors in biological systems. Its ability to interact with specific transmembrane proteins has led to investigations into its potential as a therapeutic agent for neurological disorders. For instance, research suggests that (-)-Sparteine may influence the function of NMDA receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. These findings have sparked interest in exploring (-)-Sparteine as a potential treatment or adjunct therapy for these conditions.

The structural similarity between (-)-Sparteine and other known bioactive alkaloids has also prompted researchers to investigate its pharmacokinetic properties. Understanding how (-)-Sparteine is metabolized and distributed within the body is essential for optimizing its therapeutic use. Preclinical studies have begun to unravel the metabolic pathways involved in the degradation of (-)-Sparteine, providing insights into how it can be modified to improve its stability and bioavailability.

In addition to its pharmacological applications, (-)-Sparteine has shown promise in material science and nanotechnology. Its unique molecular structure allows it to form stable complexes with various metal ions, making it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants.

The synthesis of (-)-Sparteine has also been optimized through biotechnological approaches. Microbial fermentation techniques have been employed to produce large quantities of this compound efficiently. This bioproduction method not only reduces reliance on traditional chemical synthesis but also aligns with sustainable practices by minimizing waste generation and energy consumption.

As research continues to uncover new applications for (-)-Sparteine, collaborations between academic institutions and pharmaceutical companies are becoming more frequent. These partnerships aim to translate laboratory findings into clinical trials, ultimately bringing novel therapies based on (-)-Sparteine or its derivatives to patients who need them most. The interdisciplinary nature of this research underscores the importance of integrating knowledge from chemistry, biology, medicine, and engineering.

The future prospects for (-)-Sparteine are promising, with ongoing studies focusing on expanding its therapeutic index and reducing potential side effects. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are paving the way for next-generation treatments that incorporate elements derived from natural compounds like (-)-Sparteine.

In conclusion, (-)-Sparteine (CAS No. 90-39-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool in drug discovery, catalysis, material science, and beyond. As research progresses, we can expect to see even more innovative uses emerge from this remarkable alkaloid.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:90-39-1)(-)-Sparteine
A1205660
清らかである:99%/99%/99%/99%
はかる:5g/10g/25mg/100mg
価格 ($):572.0/858.0/235.0/376.0